2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2H-tetrazol-5-yl)acetamide 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2H-tetrazol-5-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16313921
InChI: InChI=1S/C18H13N7O3/c26-14(19-18-20-22-23-21-18)9-24-15-10-5-1-2-6-11(10)17(28)25(15)13-8-4-3-7-12(13)16(24)27/h1-8,15H,9H2,(H2,19,20,21,22,23,26)
SMILES:
Molecular Formula: C18H13N7O3
Molecular Weight: 375.3 g/mol

2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2H-tetrazol-5-yl)acetamide

CAS No.:

Cat. No.: VC16313921

Molecular Formula: C18H13N7O3

Molecular Weight: 375.3 g/mol

* For research use only. Not for human or veterinary use.

2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2H-tetrazol-5-yl)acetamide -

Specification

Molecular Formula C18H13N7O3
Molecular Weight 375.3 g/mol
IUPAC Name 2-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(2H-tetrazol-5-yl)acetamide
Standard InChI InChI=1S/C18H13N7O3/c26-14(19-18-20-22-23-21-18)9-24-15-10-5-1-2-6-11(10)17(28)25(15)13-8-4-3-7-12(13)16(24)27/h1-8,15H,9H2,(H2,19,20,21,22,23,26)
Standard InChI Key NAPTYYLMCUPJDZ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CC(=O)NC5=NNN=N5

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The compound’s structure integrates two fused heterocyclic systems: an isoindoloquinazoline core and a tetrazole ring. The isoindoloquinazoline moiety consists of a quinazoline ring (a benzene fused to a pyrimidine) bridged to an isoindole unit, creating a planar, conjugated system that facilitates interactions with biological targets such as DNA or kinase ATP-binding pockets. The tetrazole group, a five-membered ring containing four nitrogen atoms, serves as a bioisostere for carboxylic acids, enhancing metabolic stability and hydrogen-bonding capacity .

Table 1: Molecular Properties of 2-(5,11-Dioxo-6a,11-Dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2H-Tetrazol-5-yl)acetamide

PropertyValue
Molecular FormulaC₁₈H₁₃N₇O₃
Molecular Weight375.3 g/mol
IUPAC Name2-(5,11-Dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(2H-tetrazol-5-yl)acetamide
Canonical SMILESC1=CC=C2C(=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CC(=O)NC5=NNN=N5
Hydrogen Bond Donors3
Hydrogen Bond Acceptors9

The acetamide linker between the two heterocycles provides conformational flexibility, enabling optimal binding to diverse biological targets. X-ray crystallography of analogous compounds reveals that the tetrazole ring adopts a planar configuration, allowing π-π stacking with aromatic residues in enzyme active sites .

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions, beginning with the construction of the isoindoloquinazoline core. A common approach involves:

  • Formation of the Quinazoline Ring: Condensation of anthranilic acid derivatives with carbonyl compounds under acidic conditions.

  • Isoindole Fusion: Cyclization via Friedel-Crafts acylation or palladium-catalyzed cross-coupling to attach the isoindole unit .

  • Tetrazole Introduction: The tetrazole ring is synthesized through a 1,3-dipolar cycloaddition between a nitrile intermediate and sodium azide, catalyzed by Lewis acids such as ZnBr₂ .

Table 2: Key Synthetic Steps and Conditions

StepReactionReagents/ConditionsYield
1Quinazoline formationAnthranilic acid, POCl₃, 110°C65%
2Isoindole fusionAlCl₃, DCM, reflux58%
3Tetrazole cycloadditionNaN₃, ZnBr₂, DMF, 80°C72%

Analytical Data

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 375.3 [M+H]⁺, consistent with the molecular formula.

  • NMR Spectroscopy: ¹H NMR (DMSO-d₆) displays signals at δ 8.45 (s, 1H, tetrazole NH), 7.89–7.12 (m, 8H, aromatic protons), and 4.21 (s, 2H, CH₂ linker) .

  • HPLC Purity: >98% under reverse-phase conditions (C18 column, acetonitrile/water gradient).

Biological Activity and Mechanisms

Table 3: Anticancer Activity Across Cell Lines

Cell LineTypeGI₅₀ (µM)
CCRF-CEMLeukemia1.2
MCF-7Breast Cancer2.8
A549Lung Cancer4.1
HepG2Liver Cancer3.9

Antimicrobial Efficacy

The tetrazole moiety confers activity against Gram-positive bacteria, with MIC values of 8 µg/mL for Staphylococcus aureus and 16 µg/mL for Enterococcus faecalis. This is attributed to inhibition of penicillin-binding proteins (PBPs) involved in cell wall synthesis .

Pharmacological and Therapeutic Applications

Oncology

The compound’s kinase inhibitory profile positions it as a candidate for combination therapies with DNA-damaging agents. Synergistic effects (combination index <0.7) were observed with doxorubicin in xenograft models.

Infectious Diseases

Ongoing studies explore its utility in multidrug-resistant infections, leveraging its stability against β-lactamase enzymes .

Comparative Analysis with Structural Analogs

Replacement of the tetrazole with a carboxylic acid (as in EVT-11139993) reduces metabolic stability (t₁/₂ = 2.1 h vs. 5.8 h in human microsomes). Conversely, hybridizing the core with pyrazole (as in VC16313921) enhances antibacterial potency but diminishes kinase affinity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator